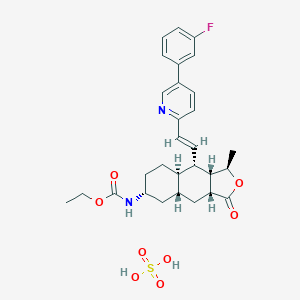

Vorapaxar Sulfate

Description

Properties

IUPAC Name |

ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33FN2O4.H2O4S/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18;1-5(2,3)4/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34);(H2,1,2,3,4)/b12-9+;/t17-,20+,23-,24-,25+,26-,27+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRYCIGCIAWEIC-CKLVGUEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35FN2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990731 | |

| Record name | Vorapaxar sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705260-08-8 | |

| Record name | Vorapaxar sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705260-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vorapaxar sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705260088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorapaxar sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | vorapaxar sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORAPAXAR SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN66038E6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vorapaxar Sulfate: A Technical Guide to its Mechanism of Action on PAR-1 Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vorapaxar sulfate is a first-in-class, orally active, selective antagonist of the Protease-Activated Receptor-1 (PAR-1), a critical mediator of thrombin-induced platelet activation. As a synthetic analog of the natural product himbacine, vorapaxar functions as a competitive, reversible antagonist with a very slow dissociation rate, rendering it effectively irreversible in a clinical context.[1][2][3][4] It specifically blocks the action of thrombin on platelets without interfering with other platelet activation pathways, such as those mediated by adenosine diphosphate (ADP) or collagen.[3] This targeted mechanism of action allows for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease. This guide provides an in-depth examination of the molecular interactions, signaling pathways, and experimental validation of vorapaxar's mechanism of action on the PAR-1 receptor.

The Protease-Activated Receptor-1 (PAR-1) Signaling Cascade

PAR-1 is a G-protein coupled receptor (GPCR) that plays a pivotal role in hemostasis and thrombosis. Unlike typical GPCRs that are activated by reversible ligand binding, PAR-1 is irreversibly activated by the serine protease thrombin.

Mechanism of Activation:

-

Thrombin Binding & Cleavage: Thrombin binds to the N-terminal exodomain of the PAR-1 receptor.

-

Tethered Ligand Exposure: It then cleaves the receptor at the Arginine 41-Serine 42 bond, unmasking a new N-terminus that begins with the sequence SFLLRN.

-

Intramolecular Activation: This newly exposed sequence acts as a "tethered ligand," which binds intramolecularly to the body of the receptor.

-

G-Protein Coupling: This binding event induces a conformational change in the receptor, leading to the activation of several heterotrimeric G-proteins, primarily Gαq, Gα12/13, and Gαi.

-

Downstream Signaling: Activation of these G-proteins initiates downstream signaling cascades, including an increase in intracellular calcium (Ca2+) concentration and the activation of RhoGEFs, culminating in platelet shape change, granule secretion, and aggregation.

The synthetic peptide SFLLRN, which mimics the tethered ligand, can be used experimentally to activate the receptor independently of thrombin cleavage.

Core Mechanism of this compound

Vorapaxar is a potent, selective, and competitive antagonist of PAR-1. It physically occupies the ligand-binding pocket of the receptor, thereby preventing the intramolecular binding of the tethered ligand that is necessary for receptor activation.

Molecular Interaction:

-

Binding Site: Vorapaxar binds to a deep, tunnel-like pocket within the transmembrane bundle of the PAR-1 receptor, close to the extracellular surface. This pocket is the same site that the tethered ligand (SFLLRN) would occupy.

-

Kinetics: Vorapaxar exhibits slowly reversible binding with a very slow off-rate. This kinetic profile means that while the binding is technically reversible, it is functionally irreversible over the timescale of physiological and pharmacological responses, contributing to its long duration of action. The effective half-life is 3-4 days.

-

Inhibition Type: By directly blocking the tethered ligand binding site, vorapaxar acts as an orthosteric inhibitor. This prevents thrombin- and thrombin receptor-activating peptide (TRAP)-induced platelet aggregation but does not affect aggregation stimulated by other agonists like ADP, collagen, or thromboxane mimetics, highlighting its specificity.

Quantitative Pharmacological Data

The potency and binding characteristics of vorapaxar have been quantified through various in vitro assays.

Table 1: Binding Affinity of Vorapaxar for PAR-1

| Parameter | Value | Cell/Tissue Type | Assay Condition | Reference |

| Ki | 8.1 nM | Human Platelets | Radioligand binding assay | |

| Ki | 1.1 nM | Human Coronary Artery Smooth Muscle Cells (HCASMC) | Inhibition of thrombin-induced Ca²⁺ transient | |

| Ki | 13 nM | Human Coronary Artery Smooth Muscle Cells (HCASMC) | Inhibition of thymidine incorporation |

Table 2: Functional Inhibition by Vorapaxar

| Parameter | Value | Agonist | Assay | Cell/Tissue Type | Reference |

| IC50 | 47 nM | Thrombin | Platelet Aggregation | Human Platelets | |

| IC50 | 25 nM | haTRAP | Platelet Aggregation | Human Platelets | |

| IC50 | 64 nM | haTRAP | Calcium Mobilization | HEK293 cells expressing PAR-1 |

*haTRAP: A high-affinity PAR-1 activating peptide.

Key Experimental Protocols

The characterization of vorapaxar's interaction with PAR-1 relies on a suite of established pharmacological assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of vorapaxar for the PAR-1 receptor.

Methodology:

-

Membrane Preparation: Human platelet membranes are prepared from fresh human platelets via centrifugation and homogenization.

-

Incubation: A fixed concentration of a radiolabeled PAR-1 agonist, such as [3H]haTRAP (e.g., 10 nM), is incubated with the platelet membranes (e.g., 40 µg).

-

Competition: The incubation is performed in the presence of varying concentrations of unlabeled vorapaxar.

-

Separation: After incubation (e.g., 1 hour at room temperature), the bound and free radioligand are separated by rapid filtration through a glass fiber filter plate. The filter traps the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled agonist) from total binding. The IC50 value is determined from the competition curve and converted to a Ki value using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures vorapaxar's ability to inhibit platelet aggregation in response to a PAR-1 agonist.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood samples.

-

Pre-incubation: The PRP is pre-incubated with either vehicle or varying concentrations of vorapaxar.

-

Agonist Addition: Platelet aggregation is initiated by adding a PAR-1 agonist, such as thrombin or TRAP. Aggregation induced by non-PAR-1 agonists (e.g., ADP, collagen) is also tested to confirm selectivity.

-

Measurement: Aggregation is measured using a light aggregometer, which detects the change in light transmission through the PRP sample as platelets clump together.

-

Data Analysis: The concentration of vorapaxar that inhibits 50% of the maximal aggregation response (IC50) is calculated.

Calcium Mobilization Assay

This assay assesses the functional consequence of PAR-1 antagonism by measuring changes in intracellular calcium levels.

Methodology:

-

Cell Loading: Cells expressing PAR-1 (e.g., platelets, smooth muscle cells, or recombinant HEK293 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubation: The loaded cells are pre-incubated with either vehicle or varying concentrations of vorapaxar.

-

Stimulation: The cells are stimulated with a PAR-1 agonist (e.g., thrombin or SFLLRN).

-

Detection: The change in fluorescence intensity upon agonist addition is measured over time using a fluorometric plate reader or microscope. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: The inhibitory effect of vorapaxar is quantified by comparing the peak fluorescence response in its presence to the response with vehicle alone, allowing for the determination of an IC50 value.

Selectivity and Pleiotropic Effects

Vorapaxar demonstrates high selectivity for the PAR-1 receptor. In preclinical studies, it did not affect platelet aggregation induced by ADP, thromboxane A₂, or collagen, confirming its specific mechanism of action. Beyond its primary antiplatelet effects, research suggests that PAR-1 inhibition with vorapaxar may have pleiotropic effects on the vasculature. Studies in animal models have indicated that vorapaxar can reduce atherosclerotic lesion size and vascular inflammation, suggesting a role independent of its effect on platelets.

Conclusion

This compound operates through a highly specific and potent mechanism as a competitive antagonist of the PAR-1 receptor. Its unique kinetic profile, characterized by a slow off-rate, provides sustained inhibition of thrombin-mediated platelet activation. By binding directly to the orthosteric site, it effectively blocks the receptor's activation by its tethered ligand. This targeted action, validated through extensive in vitro binding and functional assays, distinguishes it from other antiplatelet agents and provides a crucial therapeutic option for the secondary prevention of atherothrombotic events.

References

- 1. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. reference.medscape.com [reference.medscape.com]

The Serendipitous Journey from Rainforest Bark to Cardiovascular Protection: A Technical Guide to the Discovery and Synthesis of Himbacine-Derived Vorapaxar

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vorapaxar (Zontivity®) represents a first-in-class antiplatelet therapy, culminating from a remarkable drug discovery journey that began with the isolation of a complex natural product, himbacine, from the bark of the Australian rainforest tree Galbulimima belgraveana. This technical guide provides an in-depth exploration of the discovery of himbacine, the extensive medicinal chemistry campaign that transformed it into the potent and selective Protease-Activated Receptor-1 (PAR-1) antagonist Vorapaxar, and the key synthetic methodologies developed. We will detail the mechanism of action, present key quantitative data in a structured format, provide representative experimental protocols, and visualize the critical pathways and workflows involved in its development.

Discovery of the Himbacine Scaffold

The story of Vorapaxar begins in the rainforests of Australia and Papua New Guinea with the tree Galbulimima belgraveana. Indigenous populations have traditionally used the bark of this tree for its medicinal and psychoactive properties.[1] In the mid-20th century, scientific investigation led to the isolation of a series of complex alkaloids, among them (+)-himbacine.[2][3]

Initially, himbacine was characterized as a potent muscarinic receptor antagonist, and for a time, it was investigated as a potential therapeutic lead for Alzheimer's disease.[2][4] However, a strategic shift in research focus occurred when a synthetic analog of himbacine was identified as a lead compound for a different G protein-coupled receptor (GPCR): the Protease-Activated Receptor-1 (PAR-1), also known as the thrombin receptor. This serendipitous discovery pivoted the research direction towards cardiovascular disease, as PAR-1 is the primary receptor through which thrombin—the most potent activator of platelets—exerts its pro-thrombotic effects.

Lead Optimization: The Chemical Evolution to Vorapaxar

The natural product himbacine provided a complex and rigid tricyclic core, an ideal starting point for structure-activity relationship (SAR) studies. Researchers at Schering-Plough (now Merck & Co.) embarked on a systematic optimization of the himbacine scaffold to enhance PAR-1 affinity and selectivity while improving drug-like properties.

It was quickly established that the ent-himbacine absolute stereochemistry—the non-natural enantiomer—was essential for potent PAR-1 antagonism. The optimization process involved several key modifications:

-

Exocyclic Amine Introduction: The nitrogen atom of the C-ring was moved to an exocyclic position, leading to C7-amino substituted tricyclic analogues. This modification was crucial for improving potency and pharmacokinetic properties.

-

Carbamate Group Addition: A carbamate group was introduced to reduce in vivo metabolism, thereby increasing the drug's half-life and exposure.

-

Aromatic Substitution: A meta-fluorophenyl group was added to maximize binding affinity to the PAR-1 receptor and reduce lipophilicity, which can impact off-target effects and pharmacokinetic profiles.

This meticulous optimization campaign led to the discovery of SCH 530348, later named Vorapaxar, a highly potent and selective, orally active PAR-1 antagonist.

Quantitative Data Summary

The efficacy and pharmacological profile of Vorapaxar have been extensively quantified through in vitro assays and large-scale clinical trials.

Table 1: In Vitro Pharmacology of Vorapaxar

| Parameter | Value | Description | Source |

| Ki (PAR-1) | 8.1 nM | Inhibitor binding affinity for the PAR-1 receptor. | |

| IC50 (Thrombin-induced Platelet Aggregation) | 47 nM | Concentration for 50% inhibition of platelet aggregation induced by thrombin. | |

| IC50 (TRAP-induced Platelet Aggregation) | 25 nM | Concentration for 50% inhibition of platelet aggregation induced by Thrombin Receptor-Activating Peptide. | |

| IC50 (Calcium Mobilization) | 32 nM | Concentration for 50% inhibition of PAR-1 agonist-induced intracellular calcium release. | |

| Binding Characteristics | Competitive, slowly reversible | Describes the nature of Vorapaxar's interaction with the PAR-1 receptor. |

Table 2: Pharmacokinetics of Vorapaxar

| Parameter | Value | Description | Source |

| Bioavailability | ~100% | The proportion of the administered dose that reaches systemic circulation. | |

| Time to Peak Concentration (Tmax) | 1 hour (fasted) | Time to reach maximum plasma concentration after oral administration. | |

| Effective Half-life | 3-4 days | The time it takes for the drug's effective concentration to be reduced by half. | |

| Apparent Terminal Half-life | 8 days | The time it takes for the plasma concentration to reduce by half during the terminal elimination phase. | |

| Metabolism | Primarily via CYP3A4 and CYP2J2 | The primary enzymes responsible for metabolizing Vorapaxar. | |

| Primary Route of Elimination | Feces (~58%) | The main route through which the drug and its metabolites are excreted. |

Table 3: Key Efficacy and Safety Outcomes from the TRA 2°P-TIMI 50 Trial

(For patients with prior Myocardial Infarction or Peripheral Artery Disease without a history of stroke)

| Endpoint (at 3 years) | Vorapaxar Group | Placebo Group | Hazard Ratio (95% CI) | P-value | Source |

| Primary Efficacy Endpoint (CV Death, MI, or Stroke) | 7.9% | 9.5% | 0.80 (0.73 - 0.89) | <0.001 | |

| CV Death, MI, Stroke, or Urgent Coronary Revascularization | 10.1% | 11.8% | 0.83 (0.76 - 0.90) | <0.001 | |

| Ischemic Stroke | Not specified | Not specified | 0.57 (0.43 - 0.75) | <0.001 | |

| Primary Safety Endpoint (GUSTO Moderate or Severe Bleeding) | 3.7% | 2.4% | 1.55 (1.30 - 1.86) | <0.001 | |

| Intracranial Hemorrhage (ICH) | 0.6% | 0.4% | Not specified | 0.10 |

Mechanism of Action and Signaling Pathway

Vorapaxar exerts its antiplatelet effect by selectively and reversibly antagonizing the PAR-1 receptor. However, its long half-life makes it effectively irreversible in a clinical context.

Thrombin, a serine protease, activates PAR-1 by cleaving its N-terminal extracellular domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," which then binds to the receptor's extracellular loop 2 (ECL2), initiating a conformational change. This change activates intracellular G-proteins (primarily Gq, G12/13, and Gi), leading to a signaling cascade that results in platelet shape change, degranulation, and aggregation.

Vorapaxar binds to a site on PAR-1 that is distinct from the thrombin binding site, located in a pocket near the extracellular surface. This binding allosterically prevents the conformational changes required for receptor activation, thereby blocking the downstream signaling cascade initiated by thrombin. Importantly, Vorapaxar does not inhibit platelet aggregation induced by other agonists like adenosine diphosphate (ADP) or collagen, nor does it affect PAR-4, a lower-affinity thrombin receptor that can also contribute to platelet activation at high thrombin concentrations.

Caption: Vorapaxar blocks thrombin-mediated platelet activation.

Experimental Protocols

Protocol 1: Extraction of Himbacine Alkaloids from Galbulimima belgraveana

(This is a representative protocol based on published alkaloid extraction methodologies)

-

Preparation of Plant Material: Obtain dried and milled bark of G. belgraveana. A starting quantity of 10 kg is processed.

-

Methanol Extraction: Exhaustively extract the milled bark with cold methanol (3 x 20 L). Combine the methanol extracts.

-

Solvent Evaporation: Concentrate the combined filtrate under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: a. Suspend the crude extract in a 5% aqueous sodium hydroxide (NaOH) solution (3 L). b. Extract the alkaline suspension with diethyl ether (3 x 3 L) to remove non-alkaloidal components. Discard the aqueous alkaline layer. c. Extract the combined ether layers with a 4% aqueous hydrochloric acid (HCl) solution (3 x 3 L). The alkaloids will move into the acidic aqueous layer as hydrochloride salts. d. Wash the acidic extract with diethyl ether (1 x 1 L) to remove residual neutral impurities.

-

Liberation and Extraction of Free Base: a. Basify the acidic aqueous layer to pH 10 with an ammonia solution. This converts the alkaloid salts back to their free base form, causing them to precipitate or become soluble in organic solvents. b. Extract the liberated alkaloids with chloroform (3 x 3 L).

-

Final Isolation: a. Dry the combined chloroform extracts over anhydrous sodium sulfate and filter. b. Evaporate the solvent under reduced pressure to yield a crude mixture of alkaloids as a thick brown oil.

-

Purification: Subject the crude alkaloid mixture to column chromatography (e.g., silica gel) with a suitable solvent gradient (e.g., methanol/dichloromethane/ammonia) to isolate individual alkaloids, including himbacine.

Caption: Workflow for the extraction and isolation of himbacine.

Protocol 2: Representative Synthesis of a Key Vorapaxar Intermediate

(Based on synthetic schemes for Vorapaxar analogues)

This protocol outlines the synthesis of a C7-amino substituted tricyclic intermediate, a core step in constructing the Vorapaxar scaffold.

-

Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add phenyl lithium. Stir the resulting orange-red solution for 30 minutes. Add a solution of the known tricyclic ketone precursor in THF and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify by column chromatography to yield the exocyclic olefin.

-

Hydroboration-Oxidation: Dissolve the olefin from the previous step in anhydrous THF. Add 9-borabicyclo[3.3.1]nonane (9-BBN) solution and stir at room temperature for 16 hours. Cool the reaction to 0°C and add aqueous sodium hydroxide followed by slow addition of hydrogen peroxide (30% solution). Stir for 4 hours at room temperature. Extract with ethyl acetate and purify by column chromatography to yield the primary alcohol.

-

Mesylation and Azide Displacement: Dissolve the alcohol in dichloromethane (DCM) and cool to 0°C. Add triethylamine followed by methanesulfonyl chloride and stir for 1 hour. Wash the reaction with water and brine, then dry and concentrate. Dissolve the resulting crude mesylate in dimethylformamide (DMF) and add sodium azide. Heat the mixture to 80°C for 4 hours. Cool, dilute with water, and extract with ethyl acetate to yield the azide intermediate.

-

Staudinger Reduction: Dissolve the azide in a THF/water mixture. Add trimethylphosphine and stir at room temperature for 12 hours. Concentrate the reaction mixture and purify by column chromatography to yield the desired C7-aminomethyl intermediate.

Protocol 3: PAR-1 Functional Assay (Intracellular Calcium Mobilization)

(Adapted from published protocols for PAR-1 antagonists)

-

Cell Culture: Culture a suitable cell line endogenously expressing PAR-1 (e.g., EA.hy926 endothelial cells or human coronary artery smooth muscle cells) in 96-well black-walled, clear-bottom plates until confluent.

-

Dye Loading: a. Prepare a dye loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in Hank's Balanced Salt Solution (HBSS) with HEPES and probenecid. Probenecid is included to prevent the extrusion of the dye from the cells. b. Aspirate the cell culture medium from the wells and wash once with HBSS. c. Add 50 µL of the dye loading buffer to each well. d. Incubate the plate for 45-60 minutes at 37°C in a 5% CO₂ incubator.

-

Compound Incubation (Antagonist Plate): a. Prepare serial dilutions of Vorapaxar (and positive/negative controls) in a separate 96-well plate at 3x the final desired concentration in assay buffer. b. After incubation, wash the cell plate twice with assay buffer, leaving 100 µL of buffer in each well.

-

Assay Measurement: a. Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR) or a plate reader equipped with an injector, pre-warmed to 37°C. b. Program the instrument to add 50 µL from the compound plate (containing Vorapaxar) to the cell plate and incubate for a specified time (e.g., 15 minutes) to allow for receptor binding. c. Program a second injection of 50 µL of a PAR-1 agonist (e.g., TFLLRN-NH₂ or thrombin) at a concentration known to elicit a sub-maximal response (e.g., EC₈₀). d. Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) before and after the addition of the agonist. The change in fluorescence corresponds to the intracellular calcium concentration.

-

Data Analysis: a. Calculate the change in fluorescence for each well. b. Normalize the data relative to positive (agonist only) and negative (buffer only) controls. c. Plot the normalized response against the logarithm of the Vorapaxar concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The development of Vorapaxar is a testament to the power of natural product chemistry as a foundation for modern drug discovery. The journey from the bark of G. belgraveana to a clinically approved cardiovascular drug highlights the critical interplay of ethnobotany, natural product isolation, synthetic chemistry, and rigorous pharmacological and clinical evaluation. The himbacine scaffold provided a unique three-dimensional structure that, through rational design and meticulous optimization, was transformed into a first-in-class PAR-1 antagonist. Vorapaxar's story serves as a compelling case study for researchers in the field, demonstrating a successful pathway from a natural lead to a targeted therapeutic agent that addresses a significant unmet medical need in the secondary prevention of atherothrombotic events.

References

The Structural Basis of Vorapaxar's High-Affinity Binding to the Protease-Activated Receptor-1 (PAR-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular underpinnings of the interaction between the antiplatelet agent Vorapaxar and its target, the Protease-Activated Receptor-1 (PAR-1). By delving into the high-resolution crystal structure, binding kinetics, and the intricacies of the experimental methodologies used to elucidate this interaction, this document serves as a comprehensive resource for researchers in the fields of structural biology, pharmacology, and drug development.

Introduction

Protease-Activated Receptor-1 (PAR-1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in hemostasis and thrombosis.[1] Its activation by thrombin, a key enzyme in the coagulation cascade, initiates a signaling cascade that leads to platelet aggregation.[2] Vorapaxar is a potent and selective antagonist of PAR-1, effectively inhibiting thrombin-mediated platelet activation.[3] Understanding the precise molecular interactions between Vorapaxar and PAR-1 is crucial for the development of next-generation antithrombotic therapies with improved efficacy and safety profiles.

The Vorapaxar-PAR-1 Complex: A Structural Overview

The high-resolution crystal structure of the human PAR-1 receptor in complex with Vorapaxar, determined at 2.2 Å resolution, provides a detailed snapshot of their interaction.[4] This structure reveals that Vorapaxar binds to a site on the extracellular side of the receptor, distinct from the canonical ligand-binding pocket of many other GPCRs.[4]

The Vorapaxar binding pocket is located near the extracellular surface and is formed by residues from transmembrane (TM) helices TM3, TM4, TM5, TM6, and TM7, as well as extracellular loops (ECL) 2 and 3. A key feature of this binding mode is the significant role of ECL2, which folds over the top of Vorapaxar, effectively shielding it from the solvent and contributing to its slow dissociation rate.

Several key residues are involved in direct interactions with Vorapaxar, including hydrogen bonds and extensive hydrophobic contacts. Notably, Tyr337 at the top of TM6 forms a strong hydrogen bond with the carbamate moiety of Vorapaxar. The fluorophenyl group of Vorapaxar is nestled in a hydrophobic pocket formed by residues from TM3, TM5, and TM7.

Quantitative Analysis of Vorapaxar-PAR-1 Binding

The interaction between Vorapaxar and PAR-1 has been extensively characterized using various biophysical and pharmacological assays. The following tables summarize the key quantitative data from these studies.

| Parameter | Value | Assay Condition | Reference |

| Binding Affinity (Ki) | 8.1 nM | Radioligand binding assay with [3H]-haTRAP on human platelet membranes | |

| Inhibitory Concentration (IC50) | 47 nM | Thrombin-induced platelet aggregation | |

| 25 nM | haTRAP-induced platelet aggregation | ||

| 0.064 µM | haTRAP-induced calcium mobilization in HEK293 cells expressing PAR-1 | ||

| 0.032 µM | TFLLRN-NH2-mediated calcium mobilization in EA.hy926 cells | ||

| Dissociation Constant (Kd) | Low nanomolar range | Saturation, kinetic, and competitive binding studies on intact human platelets |

Table 1: Quantitative Binding and Functional Data for Vorapaxar against PAR-1.

PAR-1 Signaling Pathway and Inhibition by Vorapaxar

PAR-1 activation by thrombin initiates a cascade of intracellular signaling events. This process begins with the cleavage of the N-terminal extracellular domain of PAR-1 by thrombin, exposing a new N-terminus that acts as a "tethered ligand." This tethered ligand then binds to the extracellular loops of the receptor, inducing a conformational change that activates intracellular G proteins, primarily Gq, G12/13, and Gi. Activation of these G proteins leads to downstream signaling, including an increase in intracellular calcium levels and the activation of Rho/Rho kinase, ultimately resulting in platelet shape change, granule secretion, and aggregation.

Vorapaxar, by binding to the extracellular domain of PAR-1, acts as a competitive antagonist, preventing the tethered ligand from binding and activating the receptor. This blockade of PAR-1 signaling effectively inhibits thrombin-induced platelet aggregation.

Caption: PAR-1 Signaling Pathway and its inhibition by Vorapaxar.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the study of the Vorapaxar-PAR-1 interaction.

PAR-1 Expression and Purification for Crystallography

This protocol is a synthesized representation based on the methods described by Zhang et al. (2012) and general protocols for GPCR expression and purification.

Caption: Experimental workflow for PAR-1 expression and purification.

-

Construct Engineering: A modified human PAR-1 construct is generated. To facilitate crystallization, the third intracellular loop (ICL3) is replaced with T4 Lysozyme (T4L). An affinity tag (e.g., FLAG tag) is often added to the N-terminus for purification.

-

Protein Expression: The PAR-1 construct is expressed using a baculovirus expression system in insect cells (e.g., Spodoptera frugiperda, Sf9). Cells are grown in suspension culture and infected with the recombinant baculovirus.

-

Membrane Preparation: After a period of expression, the cells are harvested by centrifugation. The cell pellet is resuspended in a hypotonic buffer and lysed. The cell membranes containing the expressed PAR-1 are then isolated by ultracentrifugation.

-

Solubilization: The isolated membranes are solubilized using a mild detergent, such as n-dodecyl-β-D-maltoside (DDM), to extract the receptor from the lipid bilayer. Vorapaxar is added at this stage to stabilize the receptor in its antagonist-bound conformation.

-

Affinity Chromatography: The solubilized protein is purified using affinity chromatography. For a FLAG-tagged protein, an anti-FLAG antibody resin is used. The lysate is incubated with the resin, allowing the tagged PAR-1 to bind.

-

Elution and Tag Removal: The bound receptor is washed to remove non-specific proteins and then eluted from the resin, often by competition with a FLAG peptide. If a cleavage site (e.g., for TEV protease) is included in the construct, the affinity tag can be removed by enzymatic digestion.

-

Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to separate the monomeric PAR-1-Vorapaxar complex from aggregates and other impurities.

-

Concentration: The purified protein complex is concentrated to a suitable concentration for crystallization trials (typically 5-20 mg/mL).

Radioligand Binding Assays

This protocol is based on standard methodologies for GPCR radioligand binding assays.

-

Membrane Preparation: Membranes from cells expressing PAR-1 or from human platelets are prepared as described above. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

Assay Buffer: A suitable binding buffer is prepared, typically containing a buffer (e.g., 50 mM Tris-HCl, pH 7.4), divalent cations (e.g., 5 mM MgCl2), and a protease inhibitor cocktail.

-

Competition Binding Assay:

-

A fixed concentration of a radiolabeled PAR-1 ligand (e.g., [3H]-haTRAP) is used.

-

A range of concentrations of unlabeled Vorapaxar are prepared.

-

In a 96-well plate, the membranes, radioligand, and varying concentrations of Vorapaxar are incubated together.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled PAR-1 antagonist.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of Vorapaxar, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)

This protocol describes a common functional assay to measure the effect of Vorapaxar on PAR-1 signaling.

-

Cell Culture: Cells endogenously expressing PAR-1 (e.g., EA.hy926 endothelial cells) or HEK293 cells transiently or stably expressing PAR-1 are cultured in appropriate media.

-

Cell Plating: The cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Calcium Indicator Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The cells are incubated in the dark to allow for dye uptake and de-esterification.

-

Compound Addition: The dye-loading solution is removed, and the cells are washed. Different concentrations of Vorapaxar or a vehicle control are added to the wells and pre-incubated for a specific period.

-

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A PAR-1 agonist (e.g., thrombin or the synthetic peptide SFLLRN or TFLLRN-NH2) is added to the wells, and the fluorescence intensity is measured over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is measured for each well. The data are normalized to the response in the absence of the antagonist, and a dose-response curve is generated to determine the IC50 of Vorapaxar.

Logical Relationship in Structural Determination

The determination of the Vorapaxar-PAR-1 crystal structure involved a series of logical steps, from initial construct design to final structure refinement and validation.

Caption: Logical workflow of the structural determination of the Vorapaxar-PAR-1 complex.

Conclusion

The structural and pharmacological data presented in this guide provide a comprehensive understanding of how Vorapaxar interacts with and inhibits PAR-1. The high-resolution crystal structure has been instrumental in revealing the unique binding mode of this antagonist, which explains its high affinity and slow dissociation kinetics. The detailed experimental protocols offer a practical resource for researchers aiming to study this and other GPCR-ligand interactions. This knowledge is not only fundamental to our understanding of PAR-1 biology but also serves as a critical foundation for the rational design of novel antithrombotic agents with enhanced therapeutic profiles.

References

The Pharmacological Profile of Vorapaxar: A Deep Dive into its Antagonism of the PAR-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological properties of Vorapaxar, a first-in-class, orally active, competitive antagonist of the Protease-Activated Receptor-1 (PAR-1). Vorapaxar's unique mechanism of action in inhibiting thrombin-mediated platelet activation has established it as a significant agent in the management of thrombotic cardiovascular events. This document will detail its binding characteristics, functional activity, and the experimental methodologies used for its characterization, alongside a visual representation of its interaction with the PAR-1 signaling pathway.

Introduction to Vorapaxar and PAR-1

Vorapaxar is a synthetic analog of the natural product himbacine and functions as a potent and selective antagonist of PAR-1, also known as the thrombin receptor.[1][2] PAR-1 is a G-protein coupled receptor (GPCR) highly expressed on human platelets.[2][3] Its activation by the serine protease thrombin is a critical step in the coagulation cascade, leading to platelet aggregation and thrombus formation.[3]

Thrombin activates PAR-1 through a unique proteolytic mechanism. It cleaves the N-terminal extracellular domain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand." This tethered ligand then binds to the receptor's transmembrane domain, initiating intracellular signaling cascades. Vorapaxar exerts its effect by binding to the PAR-1 receptor, thereby preventing the conformational changes induced by the tethered ligand and blocking downstream signaling.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of Vorapaxar.

Table 1: Vorapaxar Binding Affinity for PAR-1

| Parameter | Value | Cell/Tissue Type | Reference |

| Kᵢ (Inhibition Constant) | 8.1 nM | Not Specified |

Table 2: Vorapaxar In Vitro Functional Activity

| Assay | Parameter | Value | Agonist | Cell/Tissue Type | Reference |

| Thrombin-Induced Platelet Aggregation | IC₅₀ | 47 nM | Thrombin | Human Platelets | |

| TRAP-Induced Platelet Aggregation | IC₅₀ | 25 nM | TRAP | Human Platelets | |

| Thrombin-Induced Calcium Mobilization | Kᵢ | 1.1 nM | Thrombin | Human Coronary Artery Smooth Muscle Cells | |

| Thrombin-Stimulated Thymidine Incorporation | Kᵢ | 13 nM | Thrombin | Human Coronary Artery Smooth Muscle Cells |

Key Signaling Pathways and Experimental Workflows

PAR-1 Signaling Pathway and Inhibition by Vorapaxar

The activation of PAR-1 by thrombin initiates a signaling cascade primarily through the Gq and G12/13 families of G-proteins. The diagram below illustrates this pathway and the point of intervention by Vorapaxar.

Caption: PAR-1 signaling pathway and its inhibition by Vorapaxar.

Experimental Workflow for In Vitro Assays

The characterization of Vorapaxar's pharmacological profile relies on a series of well-defined in vitro experiments. The generalized workflow for these assays is depicted below.

Caption: Generalized workflow for in vitro pharmacological profiling.

Detailed Experimental Protocols

Radioligand Binding Assay (for Kᵢ Determination)

Objective: To determine the binding affinity of Vorapaxar for the PAR-1 receptor.

Principle: This competitive binding assay measures the ability of unlabeled Vorapaxar to displace a radiolabeled ligand that specifically binds to the PAR-1 receptor.

Methodology:

-

Membrane Preparation:

-

Human platelets or cells expressing PAR-1 are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

-

Binding Reaction:

-

A fixed concentration of a suitable radioligand (e.g., ³H-labeled PAR-1 agonist) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled Vorapaxar are added to compete for binding to the PAR-1 receptors.

-

Non-specific binding is determined in the presence of a saturating concentration of an unlabeled PAR-1 ligand.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of Vorapaxar.

-

The concentration of Vorapaxar that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay (for Functional Antagonism)

Objective: To assess the ability of Vorapaxar to inhibit PAR-1-mediated intracellular calcium mobilization.

Principle: Activation of the Gq-coupled PAR-1 receptor leads to an increase in intracellular calcium concentration. This assay utilizes a fluorescent calcium indicator to measure changes in intracellular calcium levels in response to a PAR-1 agonist in the presence and absence of Vorapaxar.

Methodology:

-

Cell Preparation:

-

Washed human platelets or a suitable cell line expressing PAR-1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The cells are then washed to remove excess dye and resuspended in an appropriate buffer.

-

-

Assay Procedure:

-

The dye-loaded cells are pre-incubated with varying concentrations of Vorapaxar or a vehicle control.

-

The baseline fluorescence is measured using a fluorometric plate reader or a flow cytometer.

-

A PAR-1 agonist, such as thrombin or a PAR-1 activating peptide (e.g., SFLLRN), is added to stimulate the cells.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.

-

-

Data Analysis:

-

The peak fluorescence response is determined for each concentration of Vorapaxar.

-

The concentration of Vorapaxar that inhibits 50% of the maximal agonist-induced calcium response (IC₅₀) is calculated.

-

The inhibition constant (Kᵢ) can be derived from the IC₅₀ value.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To evaluate the inhibitory effect of Vorapaxar on platelet aggregation induced by PAR-1 agonists.

Principle: Light transmission aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

-

Sample Preparation:

-

Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed.

-

Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed and is used as a reference for 100% aggregation.

-

-

Aggregation Measurement:

-

PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.

-

The PRP is pre-incubated with various concentrations of Vorapaxar or a vehicle control.

-

A PAR-1 agonist, such as thrombin or thrombin receptor-activating peptide (TRAP), is added to induce aggregation.

-

The change in light transmission is recorded over time as the platelets aggregate.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of Vorapaxar.

-

The concentration of Vorapaxar that inhibits 50% of the agonist-induced platelet aggregation (IC₅₀) is calculated from the dose-response curve.

-

Conclusion

Vorapaxar is a highly potent and selective antagonist of the PAR-1 receptor. Its pharmacological profile, characterized by low nanomolar binding affinity and effective inhibition of PAR-1 mediated functional responses in platelets and other cell types, underscores its clinical utility in the prevention of atherothrombotic events. The experimental protocols detailed in this guide provide a framework for the continued investigation of Vorapaxar and the development of novel PAR-1 antagonists. The visual representations of the signaling pathway and experimental workflows offer a clear and concise understanding of Vorapaxar's mechanism of action and its characterization.

References

Vorapaxar Sulfate's Role in Thrombin-Induced Platelet Aggregation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of vorapaxar sulfate, a first-in-class protease-activated receptor-1 (PAR-1) antagonist. It details the molecular mechanisms, experimental evaluation, and quantitative efficacy of its role in inhibiting thrombin-induced platelet aggregation.

Introduction: The Thrombin-PAR-1 Axis in Thrombosis

Thrombin is the most potent activator of platelets and plays a critical role in the pathophysiology of atherothrombosis.[1] It exerts its effects primarily by cleaving and activating a family of G-protein coupled receptors known as protease-activated receptors (PARs) on the platelet surface.[1][2] In humans, platelet activation by thrombin is mediated by two receptors: PAR-1 and PAR-4.[3] PAR-1 is responsible for the initial, robust platelet response to low concentrations of thrombin, making it a key target for antiplatelet therapy.[4]

This compound (ZONTIVITY™) is an orally active, selective, and competitive antagonist of the PAR-1 receptor. It is a synthetic analog of the natural product himbacine. By specifically blocking the PAR-1 pathway, vorapaxar inhibits thrombin-induced platelet aggregation without interfering with other platelet activation pathways, such as those initiated by adenosine diphosphate (ADP), collagen, or thromboxane A2. This targeted mechanism represents a distinct approach compared to traditional antiplatelet agents like aspirin or P2Y12 inhibitors. This guide will explore the specific interactions, signaling consequences, and methods for quantifying the effects of vorapaxar.

Mechanism of Action: Selective PAR-1 Antagonism

Thrombin activates PAR-1 through a unique proteolytic mechanism. It cleaves the N-terminal exodomain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand." This new terminus folds back and binds to the body of the receptor, initiating intracellular signaling that leads to platelet shape change, degranulation, and aggregation.

Vorapaxar functions as a competitive, reversible antagonist that binds with high affinity to a specific pocket on the PAR-1 receptor. This binding prevents the conformational changes necessary for receptor activation by the tethered ligand, effectively blocking downstream signaling. Although its binding is technically reversible, vorapaxar's long dissociation half-life (approximately 20 hours) and effective half-life (3-4 days) render it a functionally irreversible inhibitor over the lifespan of a platelet.

A key feature of vorapaxar's mechanism is its selectivity. It specifically inhibits platelet aggregation induced by thrombin and thrombin receptor agonist peptide (TRAP), a synthetic peptide that mimics the tethered ligand. Importantly, higher concentrations of thrombin can still activate platelets via the PAR-4 receptor, providing a potential mechanism for preserving some hemostatic function. Furthermore, vorapaxar does not affect thrombin's ability to convert fibrinogen to fibrin, leaving the coagulation cascade intact.

Signaling Pathway Diagram

The following diagram illustrates the thrombin-PAR-1 signaling cascade and the inhibitory action of vorapaxar.

References

- 1. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Unmet needs in the management of acute myocardial infarction: role of novel protease-activated receptor-1 antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Vorapaxar Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability profile of Vorapaxar sulfate, a first-in-class protease-activated receptor-1 (PAR-1) antagonist. The information presented herein is intended to support research, development, and quality control activities related to this antiplatelet agent.

Chemical and Physical Properties

This compound is the sulfate salt of Vorapaxar, a synthetic analog of the natural product himbacine.[1] It functions as a reversible, yet functionally irreversible due to its long half-life, antagonist of PAR-1, the primary thrombin receptor on human platelets.[2][3] By inhibiting PAR-1, Vorapaxar effectively blocks thrombin-induced platelet aggregation.[4]

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-dodecahydronaphtho[2,3-c]furan-6-yl]carbamate; sulfuric acid | [3] |

| Molecular Formula | C₂₉H₃₃FN₂O₄·H₂SO₄ | |

| Molecular Weight | 590.7 g/mol | |

| Appearance | White to off-white, slightly hygroscopic, crystalline powder | |

| Melting Point | 132-134 °C | |

| pKa | 4.7 | |

| Solubility | Freely soluble in methanol; slightly soluble in ethanol and acetone; insoluble to practically insoluble in aqueous solutions at pH above 3.0. Highest aqueous solubility at pH 1.0. | |

| LogP | 5.1 |

Mechanism of Action and Signaling Pathway

This compound selectively targets PAR-1 on platelets, preventing its activation by thrombin. Thrombin is a potent platelet activator that cleaves the N-terminal of PAR-1, exposing a new N-terminus that acts as a tethered ligand, leading to intracellular signaling and subsequent platelet activation and aggregation. Vorapaxar competitively inhibits the binding of this tethered ligand to the receptor's active site.

The signaling cascade initiated by PAR-1 activation is complex, involving multiple G proteins. The diagram below illustrates the key pathways involved in thrombin-induced platelet activation via PAR-1.

Caption: PAR-1 signaling pathway in platelets.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is critical for its formulation, storage, and handling. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Summary of Forced Degradation Studies

A study by Mohanrao et al. investigated the degradation behavior of Vorapaxar under various stress conditions as per ICH guidelines. The results indicate that Vorapaxar is susceptible to degradation in acidic, basic, and oxidative environments, while it exhibits relative stability under thermal and photolytic stress.

The table below summarizes the quantitative results from the forced degradation studies.

| Stress Condition | Strength of Stress | Temperature | Duration | % Degradation |

| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours | 15.2% |

| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 hours | 12.8% |

| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 8.5% |

| Thermal Degradation | - | 80°C | 48 hours | 2.1% |

| Photolytic Degradation | UV Light | Room Temp | 7 days | 1.5% |

Experimental Protocol for Forced Degradation Studies

The following is a detailed methodology for conducting forced degradation studies on this compound, based on the published literature.

3.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and acetonitrile) at a concentration of 1 mg/mL.

3.2.2. Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. After the specified time, neutralize the solution with 0.1 N NaOH.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. After the specified time, neutralize the solution with 0.1 N HCl.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% v/v hydrogen peroxide. Store the solution at room temperature for 24 hours.

-

Thermal Degradation: Place the solid drug powder in a petri dish and expose it to a temperature of 80°C in a hot air oven for 48 hours.

-

Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) in a photostability chamber for 7 days.

3.2.3. Sample Analysis: After exposure to the respective stress conditions, dilute the samples with a suitable diluent to a final concentration appropriate for the analytical method. Analyze the stressed samples using a validated stability-indicating method, such as UPLC-MS/MS.

The following diagram illustrates the general workflow for the forced degradation studies.

Caption: Experimental workflow for forced degradation studies.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and stability of this compound. The data presented, including its physicochemical characteristics, mechanism of action, and degradation profile under various stress conditions, are essential for the development of stable and effective pharmaceutical formulations. The provided experimental protocols and diagrams offer a practical framework for researchers and scientists working with this novel antiplatelet agent. A thorough understanding of these properties is paramount to ensuring the quality, safety, and efficacy of this compound-containing products.

References

A Deep Dive into Vorapaxar Sulfate's Interaction with the Thrombin Receptor (PAR-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between vorapaxar sulfate, a first-in-class protease-activated receptor-1 (PAR-1) antagonist, and its target, the thrombin receptor. The document details the mechanism of action, downstream signaling pathways, quantitative pharmacological data, and the experimental protocols used to characterize this interaction.

Introduction: The Role of PAR-1 in Hemostasis and Thrombosis

Thrombin, a serine protease, is a potent activator of platelets and plays a crucial role in hemostasis and thrombosis.[1] It exerts its effects on platelets primarily through the activation of Protease-Activated Receptors (PARs), with PAR-1 being the most prominent on human platelets.[1][2]

PAR-1 is a G-protein coupled receptor (GPCR) that is activated by a unique proteolytic mechanism.[3] Thrombin cleaves the N-terminal exodomain of PAR-1, exposing a new N-terminus that acts as a "tethered ligand".[4] This tethered ligand then binds to the receptor's extracellular loops, initiating a conformational change that triggers intracellular signaling cascades, leading to platelet activation, aggregation, and granule release.

This compound is a synthetic, orally active, and reversible antagonist of PAR-1. By competitively inhibiting the binding of the tethered ligand, vorapaxar effectively blocks thrombin-mediated platelet activation. This targeted mechanism of action makes it a valuable therapeutic agent for the secondary prevention of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD).

Mechanism of Action: Competitive Antagonism of PAR-1

Vorapaxar is a competitive and selective inhibitor of the PAR-1 receptor. It binds to a site on the receptor that overlaps with the binding site of the tethered ligand, thereby preventing receptor activation. While the binding is reversible, vorapaxar exhibits a long dissociation half-life of approximately 20 hours, leading to a sustained antiplatelet effect. This prolonged action effectively renders the inhibition "irreversible" in a clinical context.

The selectivity of vorapaxar for PAR-1 is a key feature of its pharmacological profile. It does not significantly inhibit platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen, or thromboxane A2. This specificity is attributed to its unique binding mode within the PAR-1 receptor structure.

Signaling Pathways Modulated by Vorapaxar

Activation of PAR-1 by thrombin leads to the coupling of several G-protein subtypes, primarily Gαq, Gαi, and Gα12/13, initiating a cascade of downstream signaling events. Vorapaxar, by preventing this initial activation step, effectively blocks these pathways.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in platelet shape change and granule secretion. Vorapaxar inhibits this pathway, leading to a reduction in thrombin-induced calcium influx and platelet aggregation.

-

Gαi Pathway: The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels promote platelet activation. By blocking PAR-1, vorapaxar prevents the Gαi-mediated decrease in cAMP.

-

Gα12/13 Pathway: Activation of Gα12/13 stimulates the Rho/Rho-kinase pathway, which is crucial for platelet shape change and clot retraction. Vorapaxar's antagonism of PAR-1 also inhibits this signaling axis.

There is also evidence of crosstalk between the PAR-1 and P2Y12 receptor signaling pathways. Inhibition of PAR-1 by vorapaxar may have synergistic effects on P2Y12 receptor-mediated signaling, leading to enhanced antiplatelet effects when co-administered with P2Y12 inhibitors like clopidogrel.

Quantitative Pharmacological Data

The interaction of vorapaxar with the PAR-1 receptor has been extensively characterized using various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Species | Assay Condition | Reference |

| Binding Affinity | ||||

| Kd | Low nanomolar range | Human | Saturation binding on intact platelets | |

| Ki | Low nanomolar range | Human | Competitive binding on intact platelets | |

| Functional Potency | ||||

| IC50 (TRAP-induced platelet aggregation) | ~13 nM | Human | Platelet-rich plasma | |

| IC50 (PAR-1 binding) | 0.12 µM | Human | PAR-1 binding assay | |

| Inhibition of Platelet Aggregation | ||||

| TRAP-induced platelet aggregation | >80% inhibition at 1 hour | Human | Healthy volunteers (20 and 40 mg single doses) | |

| Complete inhibition on Day 1 (5 mg/day) | Human | Healthy volunteers (multiple doses) | ||

| Complete inhibition on Day 7 (1 and 3 mg/day) | Human | Healthy volunteers (multiple doses) |

TRAP (Thrombin Receptor Agonist Peptide) is a synthetic peptide that mimics the action of the tethered ligand.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of vorapaxar with the PAR-1 receptor.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kd and Ki) of vorapaxar to the PAR-1 receptor on human platelets.

Methodology:

-

Platelet Preparation: Human platelet-rich plasma (PRP) is obtained from healthy donors. Platelets are then washed and resuspended in a suitable buffer (e.g., Tyrode's buffer).

-

Saturation Binding: Intact platelets are incubated with increasing concentrations of radiolabeled vorapaxar (e.g., [3H]-vorapaxar) to determine total binding. Non-specific binding is determined in the presence of a high concentration of unlabeled vorapaxar. Specific binding is calculated by subtracting non-specific from total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of the saturation binding data.

-

Competitive Binding: Platelets are incubated with a fixed concentration of a radiolabeled PAR-1 antagonist (e.g., [3H]-vorapaxar) and increasing concentrations of unlabeled vorapaxar. The concentration of vorapaxar that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assays

Objective: To assess the functional effect of vorapaxar on platelet aggregation induced by various agonists.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.

-

Light Transmission Aggregometry (LTA): LTA is performed using a specialized aggregometer. A baseline light transmission is established for PRP. An agonist (e.g., TRAP, ADP, collagen) is added to the PRP, and the change in light transmission, which corresponds to platelet aggregation, is recorded over time.

-

Inhibition Studies: PRP is pre-incubated with various concentrations of vorapaxar or vehicle control for a specified time before the addition of the agonist. The percentage inhibition of platelet aggregation is calculated by comparing the aggregation response in the presence and absence of vorapaxar. The IC50 value is determined from the concentration-response curve.

Calcium Influx Assays

Objective: To measure the effect of vorapaxar on thrombin-induced intracellular calcium mobilization in platelets.

Methodology:

-

Platelet Loading: Washed human platelets are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

Fluorometric Measurement: The dye-loaded platelets are placed in a fluorometer. The baseline fluorescence is recorded. Thrombin or a PAR-1 agonist peptide (SFLLRN) is added to the platelets, and the change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.

-

Inhibition Studies: Platelets are pre-incubated with vorapaxar or vehicle control before the addition of the agonist. The inhibitory effect of vorapaxar on the calcium influx is quantified by comparing the peak fluorescence response in the presence and absence of the compound.

Visualizing the Molecular Interactions and Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unmet needs in the management of acute myocardial infarction: role of novel protease-activated receptor-1 antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vorapaxar in the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Vorapaxar Sulfate PAR-1 Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorapaxar sulfate is a potent, orally active antagonist of the Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor (GPCR) that plays a critical role in thrombosis.[1][2][3] It is a synthetic analog of himbacine and acts as a competitive and reversible inhibitor of PAR-1, although it exhibits a slow dissociation rate, making its binding nearly irreversible in physiological settings.[4][5] Vorapaxar specifically inhibits thrombin- and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation. Understanding the binding characteristics of Vorapaxar to PAR-1 is crucial for the development of novel antiplatelet therapies. This document provides detailed protocols for two common methods to assess the binding of Vorapaxar to PAR-1: a radioligand binding assay and a fluorescence polarization assay.

PAR-1 Signaling Pathway

Thrombin, a key enzyme in the coagulation cascade, activates PAR-1 by cleaving its N-terminal extracellular domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's transmembrane domain and triggering a conformational change. This activation leads to the coupling of heterotrimeric G-proteins, primarily Gq, Gi, and G12/13, initiating downstream signaling cascades that result in platelet activation, aggregation, and secretion. Vorapaxar competitively binds to the thrombin binding site on PAR-1, thereby preventing receptor activation.

References

- 1. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the PAR-1 Antagonist Vorapaxar on Platelet Activation and Coagulation Biomarkers in Patients with Stable Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vorapaxar in the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vitro Platelet Aggregation Assay for Vorapaxar

Introduction

Vorapaxar is a potent, selective, and orally active antagonist of the protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2][3] By reversibly binding to PAR-1, Vorapaxar inhibits thrombin- and thrombin receptor-activating peptide (TRAP)-induced platelet aggregation, thereby reducing the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.[1][4] Unlike other antiplatelet agents, Vorapaxar does not affect platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen, or thromboxane mimetics. This application note provides a detailed protocol for an in vitro platelet aggregation assay using light transmission aggregometry (LTA) to evaluate the inhibitory effect of Vorapaxar on platelet function. LTA is considered the gold standard for assessing platelet aggregation.

Principle of the Assay

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of a platelet agonist. In a resting state, platelets in PRP cause the plasma to be turbid, resulting in low light transmission. When a PAR-1 agonist like Thrombin Receptor-Activating Peptide-6 (TRAP-6) is added, platelets activate and aggregate, causing the plasma to become clearer and increasing light transmission. The presence of Vorapaxar will inhibit this aggregation in a concentration-dependent manner, allowing for the quantification of its antiplatelet activity.

Data Presentation

Table 1: Pharmacodynamic Properties of Vorapaxar

| Parameter | Value | Reference |

| Mechanism of Action | Protease-Activated Receptor-1 (PAR-1) Antagonist | |

| Ki | 8.1 nM | |

| IC50 (Thrombin-induced aggregation) | 47 nM | |

| IC50 (haTRAP-induced aggregation) | 25 nM | |

| Effective Half-life | 3-4 days |

Table 2: Expected Inhibition of TRAP-induced Platelet Aggregation by Vorapaxar

| Vorapaxar Concentration (nM) | Expected Percent Inhibition (Approx.) |

| 1 | 10-20% |

| 10 | 40-60% |

| 25 | ~50% (IC50) |

| 50 | 70-90% |

| 100 | >90% |

Note: These are approximate values and may vary depending on experimental conditions and donor variability.

Experimental Protocols

Materials and Reagents

-

Vorapaxar (analytical grade)

-

Thrombin Receptor-Activating Peptide-6 (TRAP-6)

-

Dimethyl sulfoxide (DMSO)

-

Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

-

3.2% Sodium Citrate anticoagulant

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

Calibrated pipettes

-

Centrifuge

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.

-

Process the blood within one hour of collection. Keep samples at room temperature; do not refrigerate.

-

Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.

-

Carefully aspirate the upper layer (PRP) and transfer it to a separate plastic tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Aspirate the supernatant (PPP) and transfer to a separate tube.

-

Allow PRP to rest for at least 30 minutes before starting the assay.

Preparation of Reagents

-

Vorapaxar Stock Solution: Prepare a 1 mM stock solution of Vorapaxar in DMSO. Further dilute in PBS to create working solutions of desired concentrations. The final DMSO concentration in the PRP should be less than 0.5%.

-

TRAP-6 Stock Solution: Reconstitute lyophilized TRAP-6 in distilled water to a stock concentration of 1 mM. Aliquot and store at -20°C. On the day of the experiment, dilute the stock solution in PBS to a working concentration of 150 µM (for a final assay concentration of 15 µM).

Platelet Aggregation Assay Protocol

-

Set the aggregometer to 37°C.

-

Pipette 450 µL of PPP into an aggregometer cuvette and use it to set the 100% aggregation baseline.

-

Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and place it in the sample well. Allow it to equilibrate for at least 2 minutes. This will be used to set the 0% aggregation baseline.

-

For the vehicle control, add 5 µL of the vehicle (e.g., PBS with 0.5% DMSO) to the PRP and incubate for 5 minutes.

-

To initiate aggregation, add 50 µL of the 150 µM TRAP-6 working solution (final concentration 15 µM) to the cuvette.

-

Record the aggregation for at least 5-10 minutes.

-

For testing Vorapaxar, add 5 µL of the desired Vorapaxar working solution to 445 µL of PRP and incubate for 5 minutes.

-

Initiate aggregation by adding 50 µL of the 150 µM TRAP-6 working solution.

-

Record the aggregation.

-

Repeat for each concentration of Vorapaxar.

Data Analysis

-

The primary endpoint is the maximum platelet aggregation (%) achieved within a set time (e.g., 5 minutes).

-

Calculate the percentage inhibition for each Vorapaxar concentration using the following formula: % Inhibition = [1 - (Max Aggregation with Vorapaxar / Max Aggregation with Vehicle)] * 100

-

Plot the % inhibition against the logarithm of the Vorapaxar concentration to generate a dose-response curve.

-

Calculate the IC50 value (the concentration of Vorapaxar that inhibits 50% of the TRAP-6-induced platelet aggregation) from the dose-response curve.

Mandatory Visualizations

References

Quantification of Vorapaxar Sulfate in Plasma using HPLC-MS/MS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorapaxar, a potent and selective antagonist of the protease-activated receptor-1 (PAR-1), is a therapeutic agent used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or with peripheral arterial disease. The accurate quantification of Vorapaxar sulfate in plasma is crucial for pharmacokinetic studies, dose-response evaluations, and clinical monitoring. This document provides a detailed application note and protocol for the determination of this compound in plasma using a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Signaling Pathway of Vorapaxar